
1,2-Bis(trimethylsilyloxy)cyclobutene
Overview
Description
Photocycloaddition of 2-cyclohexenones to 1,2-bis(trimethyl-siloxy)cyclobutene has been studied. It undergoes Aldol condensation reaction with carbonyl compounds. It reacts with Br2 to give cyclobutanedione.
Scientific Research Applications
Formation of Cyclopentanediones
- 1,2-Bis(trimethylsilyloxy)cyclobutene is used to create 2,2-disubstituted 1,3-cyclopentanediones. This is achieved through a Lewis acid-catalyzed reaction, yielding good to excellent results with unhindered ketals. However, steric hindrance and specific structural elements like a carbonyl group close to the ketal can impede the reaction. This process has been described by Wu et al. (1993) in the Canadian Journal of Chemistry (Wu et al., 1993).
Reactions with Aldehydes 2. The compound reacts with acetals derived from various aldehydes, leading to 1,3-cyclopentanedione products. This reaction, studied by Gao and Burnell (2006) in The Journal of Organic Chemistry, demonstrates the versatility of this compound in synthesizing different cyclopentanediones (Gao & Burnell, 2006).
Spirocyclobutanone Synthesis 3. Maulide and Markó (2007) reported the use of this compound derivatives in the synthesis of spirocyclobutanones. These derivatives undergo condensation with functionalized orthoesters, leading to spirocycloethers that can be further modified. This study published in Organic Letters highlights the compound's role in producing complex spirocyclic structures (Maulide & Markó, 2007).
Autoxidative Ring Contraction 4. 1,2-Bis(trimethylsiloxy)cyclobutenes are known to undergo autoxidative ring contraction, as explored by Heine et al. (1983) in Tetrahedron Letters. This reaction results in 1-trimethylsiloxycyclopropane carboxylic acid trimethylsilyl esters, demonstrating the compound's potential in organic synthesis (Heine et al., 1983).
Total Synthesis of Terpenes 5. Keukeleire et al. (1985) utilized 1,2-bis(trimethyl-siloxy)cyclobutene in the photocycloaddition of 2-cyclohexenones for the total synthesis of various terpenes. This process, detailed in the Journal of Photochemistry, provides a method for synthesizing complex natural compounds like eudesmanes, guaianes, and labdanes (Keukeleire et al., 1985).
Cyclopentane Annulation 6. Kuwajima (1983) has shown that 1,2-Bis(trimethylsiloxy)-1-cyclobutene is extremely useful for cyclopentane annulation and the formation of 1,4-dicarbonyl compounds. The study, which discusses the stereochemical aspects of addition reactions to cyclohexanone derivatives, was presented in a publication without a specific journal name (Kuwajima, 1983).
Mechanism of Action
Target of Action
1,2-Bis(trimethylsilyloxy)cyclobutene is a useful chemical reactant used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase .
Mode of Action
The compound undergoes Aldol condensation reaction with carbonyl compounds . This reaction involves the addition of a nucleophile, such as a carbonyl compound, to a carbonyl group. The product of this reaction is a β-hydroxy carbonyl compound.
Biochemical Pathways
The Aldol condensation reaction is a key step in many biochemical pathways, including the synthesis of various sesquiterpenes and diterpenes . These are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a role in the biochemical processes of various organisms, including humans.
Pharmacokinetics
Given its molecular weight of 23045 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound reacts with Br2 to give cyclobutanedione . Cyclobutanedione is a cyclic dione that can be used as a building block in organic synthesis. It is also used in the synthesis of functionalized decalins , which are used in the total synthesis of various sesquiterpenes and diterpenes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound has a boiling point of 58-59 °C at 2 mmHg , indicating that it is volatile at high temperatures. Its reactivity with moisture or water is also a factor to consider . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy.
Safety and Hazards
1,2-Bis(trimethylsilyloxy)cyclobutene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used as a reactant in the preparation and biological activity of serine and threonine β-lactones, which are inhibitors of hepatitis A virus 3C cysteine proteinase
Molecular Mechanism
It is known to undergo photocycloaddition with 2-cyclohexenones and Aldol condensation reaction with carbonyl compounds . It also reacts with Br2 to give cyclobutanedione . These reactions suggest that 1,2-Bis(trimethylsilyloxy)cyclobutene may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



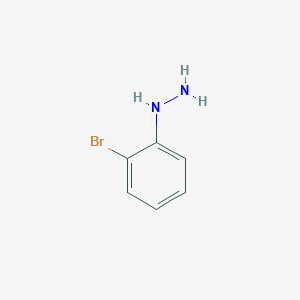
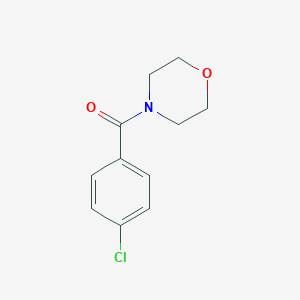

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
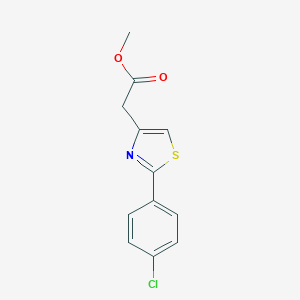
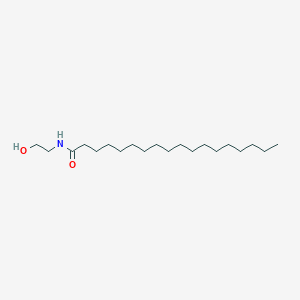
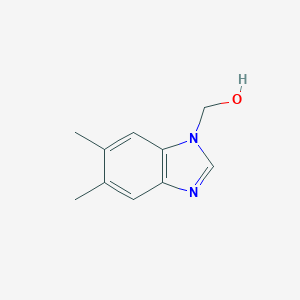

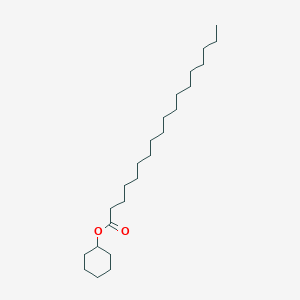

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)


